Carbonothioic dihydrazide, N''-(((3-(4-morpholinyl)propyl)amino)thioxomethyl)-N'''-((1E)-1-(2-pyridinyl)ethylidene)- Carbonothioic dihydrazide, N''-(((3-(4-morpholinyl)propyl)amino)thioxomethyl)-N'''-((1E)-1-(2-pyridinyl)ethylidene)-
Brand Name: Vulcanchem
CAS No.: 127142-03-4
VCID: VC17026766
InChI: InChI=1S/C16H25N7OS2/c1-13(14-5-2-3-6-17-14)19-21-16(26)22-20-15(25)18-7-4-8-23-9-11-24-12-10-23/h2-3,5-6H,4,7-12H2,1H3,(H2,18,20,25)(H2,21,22,26)/b19-13+
SMILES:
Molecular Formula: C16H25N7OS2
Molecular Weight: 395.6 g/mol

Carbonothioic dihydrazide, N''-(((3-(4-morpholinyl)propyl)amino)thioxomethyl)-N'''-((1E)-1-(2-pyridinyl)ethylidene)-

CAS No.: 127142-03-4

Cat. No.: VC17026766

Molecular Formula: C16H25N7OS2

Molecular Weight: 395.6 g/mol

* For research use only. Not for human or veterinary use.

Carbonothioic dihydrazide, N''-(((3-(4-morpholinyl)propyl)amino)thioxomethyl)-N'''-((1E)-1-(2-pyridinyl)ethylidene)- - 127142-03-4

Specification

CAS No. 127142-03-4
Molecular Formula C16H25N7OS2
Molecular Weight 395.6 g/mol
IUPAC Name 1-(3-morpholin-4-ylpropyl)-3-[[(E)-1-pyridin-2-ylethylideneamino]carbamothioylamino]thiourea
Standard InChI InChI=1S/C16H25N7OS2/c1-13(14-5-2-3-6-17-14)19-21-16(26)22-20-15(25)18-7-4-8-23-9-11-24-12-10-23/h2-3,5-6H,4,7-12H2,1H3,(H2,18,20,25)(H2,21,22,26)/b19-13+
Standard InChI Key CGLSZRRCBCJYEA-CPNJWEJPSA-N
Isomeric SMILES C/C(=N\NC(=S)NNC(=S)NCCCN1CCOCC1)/C2=CC=CC=N2
Canonical SMILES CC(=NNC(=S)NNC(=S)NCCCN1CCOCC1)C2=CC=CC=N2

Introduction

Structural and Nomenclature Analysis

The compound’s systematic IUPAC name reflects its intricate architecture. The parent structure, carbonothioic dihydrazide, is modified by two substituents:

  • N''-((3-(4-Morpholinyl)propyl)amino)thioxomethyl: A thiourea moiety linked to a 3-(4-morpholinyl)propyl group.

  • N'''-((1E)-1-(2-Pyridinyl)ethylidene): An ethylidene hydrazone derivative of 2-pyridinyl.

The morpholinylpropyl group introduces a six-membered morpholine ring (C₄H₉NO) attached via a three-carbon chain, enhancing solubility in polar solvents . The pyridinyl ethylidene moiety contributes aromaticity and potential metal-coordination sites . The (1E)-configuration specifies the trans arrangement of the ethylidene double bond, critical for stereoelectronic interactions .

Table 1: Key Structural Descriptors

PropertyValue/Description
Molecular FormulaC₁₆H₂₅N₇OS₂
Molecular Weight395.55 g/mol
IUPAC Name1-(3-morpholin-4-ylpropyl)-3-[[(E)-1-pyridin-2-ylethylideneamino]carbamothioylamino]thiourea
SMILESC/C(=N\NC(=S)NNC(=S)NCCCN1CCOCC1)/C2=CC=CC=N2
Topological Polar Surface Area164 Ų (estimated)

Synthetic Pathways

The synthesis of this compound likely follows strategies employed for analogous carbonothioic dihydrazides . A plausible route involves:

Step 1: Preparation of Hydrazonoyl Halide Intermediate
Reaction of 2-acetylpyridine with hydrazine yields the hydrazone, which is subsequently treated with thionyl chloride to form the hydrazonoyl chloride .

Step 2: Condensation with Carbonothioic Dihydrazide
The hydrazonoyl chloride reacts with carbonothioic dihydrazide in dimethylformamide (DMF) containing potassium hydroxide (KOH). The base facilitates deprotonation, enabling nucleophilic attack by the dihydrazide’s amino groups .

ParameterCondition
SolventDMF
BaseKOH (1.2 equiv)
Temperature70°C, reflux
Reaction Time12–16 hours
Yield55–65% (estimated)

Spectroscopic Characterization

While direct data for this compound is scarce, inferences from related structures suggest:

  • ¹H NMR: Peaks at δ 8.5–8.7 ppm (pyridinyl protons), δ 3.6–3.8 ppm (morpholine OCH₂), and δ 2.4–2.6 ppm (propyl CH₂).

  • IR: Bands near 1250 cm⁻¹ (C=S), 1600 cm⁻¹ (C=N), and 3300 cm⁻¹ (N-H) .

  • Mass Spectrometry: Molecular ion peak at m/z 395.55 (M⁺) with fragments at m/z 252 (loss of morpholinylpropyl).

Physicochemical and Toxicological Profile

Table 3: Predicted Properties

PropertyValue
LogP (Partition Coefficient)1.8 (estimated)
Solubility in Water<1 mg/mL
Melting Point180–185°C (decomposes)

Toxicological data remains unstudied, but thiourea derivatives are often hepatotoxic at high doses. Proper handling protocols (gloves, ventilation) are advised.

Future Research Directions

  • Activity Screening: Evaluate antimicrobial potency against Gram-positive/-negative bacteria.

  • Structural Optimization: Modify the propyl chain length to alter pharmacokinetics.

  • Crystallography: Resolve 3D structure to guide computational docking studies.

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